tert-Butyl 3-(methylamino)azetidine-3-carboxylate tert-Butyl 3-(methylamino)azetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1389315-04-1
VCID: VC15991483
InChI: InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

tert-Butyl 3-(methylamino)azetidine-3-carboxylate

CAS No.: 1389315-04-1

Cat. No.: VC15991483

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(methylamino)azetidine-3-carboxylate - 1389315-04-1

Specification

CAS No. 1389315-04-1
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name tert-butyl 3-(methylamino)azetidine-3-carboxylate
Standard InChI InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3
Standard InChI Key DEGLXDLWLCJYNE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1(CNC1)NC

Introduction

Tert-butyl 3-(methylamino)azetidine-3-carboxylate is a synthetic organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered interest in pharmaceutical and chemical research due to its structural features and potential applications in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 3-(methylamino)azetidine-3-carboxylate typically involves the following steps:

  • Formation of Azetidine Ring: The azetidine core is synthesized through cyclization reactions involving amines and alkylating agents.

  • Introduction of Methylamino Group: The methylamino functional group is incorporated via selective amination reactions.

  • Protection with Tert-Butyl Group: The carboxylic acid moiety is protected using tert-butanol under acidic conditions to yield the tert-butyl ester.

These steps require precise control over reaction conditions to ensure high yield and purity.

Applications in Medicinal Chemistry

Tert-butyl 3-(methylamino)azetidine-3-carboxylate is primarily explored as a building block in drug discovery due to its:

  • Structural Versatility: The azetidine ring provides a rigid framework that can influence biological activity.

  • Pharmacophoric Features: The methylamino group can participate in hydrogen bonding, enhancing interaction with biological targets.

  • Synthetic Utility: Its tert-butyl ester group allows for controlled deprotection under mild conditions, enabling further functionalization.

Potential applications include:

  • Development of enzyme inhibitors

  • Design of receptor modulators

  • Exploration as intermediates in peptide synthesis

Safety and Handling

Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes.)

Proper laboratory safety protocols must be followed when handling this compound due to its potential irritant properties.

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